molecular formula C20H22N6O3 B2952794 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-48-2

5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B2952794
CAS-Nummer: 2034249-48-2
Molekulargewicht: 394.435
InChI-Schlüssel: OVXMSYZIOOIWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a potent and selective ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth and is frequently dysregulated in a wide array of human cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma . Aberrant c-Met signaling, through mutation or amplification, drives tumorigenesis, metastasis, and resistance to targeted therapies. This compound exhibits high affinity for c-Met by occupying the unique back pocket of the kinase domain, leading to effective suppression of c-Met autophosphorylation and downstream effector activation, such as the MAPK and PI3K-Akt pathways. Its primary research value lies in its utility as a precise chemical tool to probe c-Met-dependent oncogenic mechanisms, to study tumor cell proliferation, migration, and invasion in vitro, and to evaluate the therapeutic potential of c-Met inhibition in preclinical xenograft models. Research employing this inhibitor is pivotal for validating c-Met as a therapeutic target and for understanding the molecular determinants of sensitivity and resistance in the context of combination therapies. The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry known for producing potent kinase inhibitors, and this specific analogue represents a key compound for investigative oncology and translational cancer research.

Eigenschaften

IUPAC Name

5-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-29-16-5-3-2-4-14(16)18(28)24-8-10-25(11-9-24)20-22-19-21-15(13-6-7-13)12-17(27)26(19)23-20/h2-5,12-13H,6-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMSYZIOOIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique chemical structure that includes a cyclopropyl group, a piperazine ring, and a triazolo-pyrimidine moiety. This combination is known to enhance lipophilicity and biological activity.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
  • Introduction of the Methoxybenzoyl Group : Involves acylation with 2-methoxybenzoyl chloride.
  • Formation of the Triazolo-Pyrimidine Moiety : This is accomplished through cyclization reactions involving appropriate precursors.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In related compounds, IC50 values against human cancer cell lines such as MGC-803 and HCT-116 were reported as low as 9.47 μM and 9.58 μM, respectively .
  • Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest by modulating key signaling pathways such as the ERK signaling pathway .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. The piperazine ring is frequently found in bioactive molecules that target bacterial enzymes.

Other Potential Activities

Research indicates that derivatives of this compound may also possess:

  • Antiviral properties , as seen in similar triazole derivatives.
  • Neuroprotective effects , potentially making them candidates for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism of Action
AnticancerMGC-8039.47ERK pathway inhibition
HCT-1169.58Apoptosis induction
AntimicrobialVarious bacterial strainsNot specifiedInhibition of bacterial enzyme activity
NeuroprotectiveNeuronal cell linesNot specifiedModulation of neuroinflammatory pathways

Research Insights

  • A study focused on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives found that specific substitutions significantly enhanced anticancer activity compared to traditional chemotherapeutics like 5-FU .
  • Another investigation highlighted the ability of triazole derivatives to inhibit tubulin polymerization, suggesting a mechanism for their antiproliferative effects against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Table 1: Substituent Variations in Triazolopyrimidinone Derivatives
Compound Name / ID Position 5 Substituent Position 2 Substituent Molecular Weight Key Data/Activity References
Target Compound Cyclopropyl 4-(2-Methoxybenzoyl)piperazin-1-yl ~402.4* N/A (Structural focus) -
S1-TP Chloromethyl 4-Methoxyphenyl 318.7 Electrochemical oxidation potential: 0.85 V
Compound 21 () Cyclopropyl 4-Chlorobenzyl 331.8 Synthesized as a kinase inhibitor candidate
Catalog 120484 () Cyclopropyl Piperazin-1-yl (HCl salt) 296.8 Purity >90%; pharmaceutical reference standard
FABP4 Inhibitor () (3-Chloro-2-methylphenoxy)methyl Phenyl 426.8 IC50 = 0.061 µM (FABP4 binding)
5-tert-Butyl-2-(trifluoromethyl) () tert-Butyl Trifluoromethyl 260.2 High lipophilicity (logP ~2.8*)

*Calculated using molecular formula.

Key Observations:

Position 5 Modifications: The cyclopropyl group (target compound, Compound 21, Catalog 120484) is a bioisostere for bulkier groups like tert-butyl () or chloromethyl (S1-TP). Cyclopropyl balances steric bulk and metabolic stability, often improving pharmacokinetics compared to halogenated or branched alkyl groups .

Position 2 Modifications: The 4-(2-methoxybenzoyl)piperazinyl group in the target compound distinguishes it from simpler piperazinyl (Catalog 120484) or aryl (S1-TP, FABP4 inhibitor) substituents.

Physicochemical and Electrochemical Properties

  • The target compound’s 2-methoxybenzoyl-piperazinyl group may further stabilize the oxidized state, though experimental data are lacking .
  • Lipophilicity: The FABP4 inhibitor’s phenoxymethyl group and the target compound’s 2-methoxybenzoyl likely increase logP compared to Catalog 120484’s unsubstituted piperazine, impacting membrane permeability .

Q & A

Q. What synthetic routes are commonly employed to prepare this triazolopyrimidinone derivative?

The compound is synthesized via multi-step reactions involving cyclocondensation of substituted pyrimidines with triazole precursors. A key step is the introduction of the 2-methoxybenzoyl-piperazine moiety through nucleophilic substitution or coupling reactions. For example, similar triazolopyrimidinones are synthesized by reacting 3,5-diamino-1,2,4-triazoles with β-keto esters under acidic conditions, followed by functionalization of the piperazine ring . Purity is ensured via column chromatography and recrystallization using solvents like ethanol or acetonitrile.

Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?

Structural confirmation relies on a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions and piperazine ring conformation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related triazolopyrimidinones .
  • HPLC-UV (e.g., using ammonium acetate buffer at pH 6.5 ) to assess purity (>98% required for pharmacological studies).

Q. What in vitro assays are typically used to evaluate its pharmacological activity?

Initial screening often includes:

  • Binding affinity assays (e.g., radioligand displacement for adenosine A2A receptors, given structural similarity to inverse agonists in ).
  • Enzyme inhibition studies (e.g., phosphodiesterase activity assays ).
  • Cell-based cAMP modulation to assess functional antagonism/agonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across different studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ion concentration ). To address this:

  • Standardize protocols using reference compounds (e.g., SCH 420814 ).
  • Perform parallel experiments with controls under identical conditions.
  • Use orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate results .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Structure-activity relationship (SAR) studies : Modify the cyclopropyl group or methoxybenzoyl moiety to reduce cytochrome P450-mediated oxidation.
  • Isotopic labeling (e.g., deuterium at metabolically vulnerable positions) as seen in phosphodiesterase inhibitors .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated piperazine derivatives ) to enhance bioavailability.

Q. How can in vivo efficacy be evaluated in disease models, and what are common pitfalls?

  • Animal models : Use transgenic mice for adenosine receptor-related disorders (e.g., Parkinson’s disease ).
  • Dosing : Account for species-specific pharmacokinetics; oral bioavailability may require formulation with solubilizers (e.g., PEG 400).
  • Pitfalls : Off-target effects due to piperazine’s promiscuity. Mitigate via:
  • Selective receptor profiling.
  • Pharmacodynamic monitoring (e.g., microdialysis for neurotransmitter levels).

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Optimize reaction conditions : Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings or microwave-assisted synthesis to enhance efficiency .
  • Purification : Employ preparative HPLC with trifluoroacetic acid as a mobile-phase additive to improve separation of polar intermediates .

Q. What computational tools predict interactions between the compound and its target receptors?

  • Molecular docking : Software like AutoDock Vina with receptor crystal structures (e.g., adenosine A2A PDB: 3REK ).
  • Molecular dynamics simulations : Assess piperazine ring flexibility and ligand-receptor stability over time (≥100 ns trajectories recommended).

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

  • Storage : -20°C under nitrogen to prevent oxidation of the methoxybenzoyl group.
  • Toxicity : Piperazine derivatives may exhibit neurotoxicity; use PPE and follow protocols for similar compounds in .
  • Waste disposal : Incinerate in accordance with halogenated waste guidelines due to the triazole ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.